2,4-Dichlorobenzoic acid CAS number and properties
2,4-Dichlorobenzoic acid CAS number and properties
An In-depth Technical Guide to 2,4-Dichlorobenzoic Acid
This technical guide provides a comprehensive overview of 2,4-Dichlorobenzoic acid, including its chemical and physical properties, synthesis and analysis protocols, biological activities, and safety information. This document is intended for researchers, scientists, and professionals in drug development and related fields.
Chemical and Physical Properties
2,4-Dichlorobenzoic acid is a halogenated aromatic carboxylic acid.[1] At room temperature, it exists as a white to slightly yellowish crystalline solid or powder.[2][3][4] It is chemically stable under normal conditions but is incompatible with strong oxidizing agents.[2][5]
Table 1: Physicochemical Properties of 2,4-Dichlorobenzoic Acid
| Property | Value | Source |
| CAS Number | 50-84-0 | [2][5][6][7][8] |
| Molecular Formula | C₇H₄Cl₂O₂ | [2][5][6][7] |
| Molecular Weight | 191.01 g/mol | [2][3][7][8] |
| Appearance | White to off-white crystalline solid | [2][3] |
| Melting Point | 157-164 °C (315-327 °F) | [3][5][7] |
| Boiling Point | Sublimes | [3] |
| pKa | 2.68 (at 25 °C) | [9] |
| LogP (Octanol/Water) | 2.82 | [9] |
Table 2: Solubility of 2,4-Dichlorobenzoic Acid
| Solvent | Solubility | Source |
| Water | Limited (0.1-1 g/L at room temperature) | [10] |
| ~0.36 g/L at 15°C | [2] | |
| 0.48 mg/mL | [5] | |
| Ethanol | Soluble (100 mg/mL or 1 g/10 mL) | [5][8] |
| Acetone | Soluble | [2][5][10] |
| Ethyl Acetate | Soluble | [10] |
| Diethyl Ether | Soluble | [2][5] |
| Benzene | Soluble | [2] |
| Chloroform | Soluble | [2] |
Applications
2,4-Dichlorobenzoic acid is a versatile compound with several applications in different fields:
-
Agrochemicals : It is used as a herbicide to control broadleaf weeds and serves as an intermediate in the synthesis of other pesticides, such as Spirodiclofen.[2][11][12]
-
Pharmaceuticals : It acts as a starting material or intermediate in the synthesis of various pharmaceuticals, including antimalarial drugs and 1-(substituted)-1,4-dihydro-6-nitro-4-oxo-7-(sub-secondary amino)-quinoline-3-carboxylic acids.[2][5][12][13]
-
Chemical Synthesis : It is used as a reagent for synthesizing more complex molecules like pyrimido[2′,1′:2,3]thiazolo[4,5-b]quinoxaline derivatives.[2][5]
-
Research : In laboratory settings, it is used in biochemical studies to investigate metabolic pathways and as a reagent in organic synthesis.[2][12]
Experimental Protocols
Synthesis Protocols
Protocol 1: Liquid-Phase Oxidation of 2,4-Dichlorotoluene (B165549)
This method produces 2,4-Dichlorobenzoic acid in high purity and yield through the oxidation of 2,4-dichlorotoluene.[14]
-
Reactants :
-
2,4-Dichlorotoluene
-
A gas containing molecular oxygen (e.g., air or pure oxygen)
-
Solvent: A lower fatty acid (e.g., acetic acid)
-
Catalyst: A system containing Cobalt (Co), Manganese (Mn), and Bromine (Br). At least one of the Co or Mn should be a bromide, and the other an organic acid salt (e.g., acetate).
-
-
Procedure :
-
Charge a suitable reactor with 2,4-dichlorotoluene, acetic acid, and the Co-Mn-Br catalyst. The preferred weight ratio of Co:Mn:Br is 1:0.1–3:2–15.[14]
-
Heat the mixture to a reaction temperature of 100–220°C (preferably 130–200°C).[14]
-
Introduce the oxygen-containing gas into the reaction mixture to initiate the liquid-phase oxidation.
-
Maintain the reaction under these conditions until the conversion of 2,4-dichlorotoluene is complete.
-
Upon completion, cool the reaction mixture and isolate the 2,4-Dichlorobenzoic acid product, typically through crystallization and filtration.
-
Protocol 2: Solvent-Free Air Oxidation of 2,4-Dichlorotoluene
This environmentally friendly method prepares 2,4-Dichlorobenzoic acid without the use of a solvent.[15]
-
Reactants :
-
2,4-Dichlorotoluene
-
Air
-
Catalyst: Improved Co-Mn salts complex
-
-
Procedure :
-
Combine 2,4-dichlorotoluene and the Co-Mn salts complex catalyst in a reactor.
-
Heat the mixture while introducing air to facilitate the oxidation reaction.
-
The reaction proceeds without a solvent, and the product, 2,4-Dichlorobenzoic acid, is formed with a reported molar yield of 92.5%.[15]
-
Isolate and purify the product from the reaction mixture.
-
Analytical Protocol: Determination by HPLC
High-Performance Liquid Chromatography (HPLC) is a sensitive and reproducible method for determining the concentration of 2,4-Dichlorobenzoic acid.[16]
-
Instrumentation :
-
HPLC system with a UV detector
-
Analytical column (e.g., C18)
-
-
Reagents :
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or other suitable acid for pH adjustment
-
2,4-Dichlorobenzoic acid analytical standard
-
-
Procedure :
-
Standard Preparation : Prepare a stock solution of 2,4-Dichlorobenzoic acid in a suitable solvent (e.g., acetonitrile). Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation : Dissolve the sample containing 2,4-Dichlorobenzoic acid in the mobile phase or a suitable solvent. Dilute as necessary to fall within the calibration range. For aqueous samples, dilution with acetonitrile may be required.[17]
-
Chromatographic Conditions :
-
Mobile Phase : An isocratic or gradient mixture of acetonitrile and acidified water (e.g., 0.1% phosphoric acid). The exact ratio depends on the column and desired separation.
-
Flow Rate : Typically 1.0 mL/min.
-
Detection : UV detection at a wavelength appropriate for the analyte (e.g., near 230 nm).
-
Injection Volume : Typically 10-20 µL.
-
-
Analysis : Inject the prepared standards and samples into the HPLC system.
-
Quantification : Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of 2,4-Dichlorobenzoic acid in the samples by comparing their peak areas to the calibration curve.
-
Biological Activity and Mechanisms of Action
Plant Growth Regulation (Herbicidal Activity)
Similar to the well-known herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D), 2,4-Dichlorobenzoic acid can function as a synthetic auxin.[1][2] Synthetic auxins mimic the natural plant hormone indole-3-acetic acid (IAA) but are resistant to degradation by the plant, leading to uncontrolled growth and eventual death in susceptible (typically broadleaf) plants.[1]
The proposed mechanism involves the perception of the synthetic auxin by the TIR1/AFB family of F-box proteins, which are components of the SCF ubiquitin ligase complex.[1] This binding event leads to the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins, de-repressing auxin-responsive genes and causing abnormal plant growth.
Caption: Proposed mechanism of action for 2,4-Dichlorobenzoic acid as a synthetic auxin in plants.
Microbial Degradation
Certain microorganisms are capable of degrading chlorinated aromatic compounds. The degradation pathway for 2,4-Dichlorobenzoic acid has been described in strains like Corynebacterium sepedonicum.[18] The pathway involves a series of enzymatic reactions that ultimately convert the compound into intermediates of the tricarboxylic acid (TCA) cycle.
Caption: Microbial degradation pathway of 2,4-Dichlorobenzoic acid by Corynebacterium sepedonicum.[18]
Safety and Handling
2,4-Dichlorobenzoic acid is considered hazardous and should be handled with appropriate safety precautions.
-
Hazards :
-
Handling :
-
First Aid :
-
If Swallowed : Call a poison center or doctor. Rinse mouth.[4][20]
-
If on Skin : Wash with plenty of soap and water.[4]
-
If Inhaled : Remove person to fresh air and keep comfortable for breathing.[4]
-
If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4][20]
-
-
Storage :
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. 2,4-Dichlorobenzoic Acid | C7H4Cl2O2 | CID 5787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. 2,4-Dichlorobenzoic acid, 98% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. hpc-standards.com [hpc-standards.com]
- 7. 2,4-Dichlorobenzoic acid - Wikipedia [en.wikipedia.org]
- 8. 2,4-Dichlorobenzoic acid 98 50-84-0 [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. 2,4-Dichlorobenzoic acid | 50-84-0 [chemicalbook.com]
- 12. chemimpex.com [chemimpex.com]
- 13. nbinno.com [nbinno.com]
- 14. JPS5553239A - Preparation of 2,4-dichlorobenzoic acid - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. consultations.hse.gov.uk [consultations.hse.gov.uk]
- 18. researchgate.net [researchgate.net]
- 19. tcichemicals.com [tcichemicals.com]
- 20. chemicalbook.com [chemicalbook.com]
